1-苄基-4-(二甲氨基)哌啶

描述

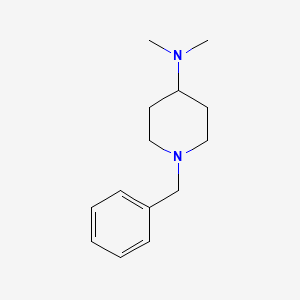

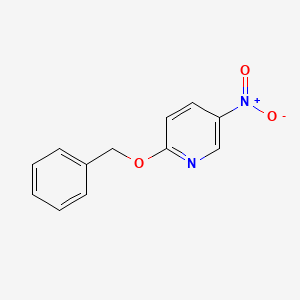

1-Benzyl-4-(dimethylamino)piperidine, also known as 1-benzyl-N,N-dimethyl-4-piperidinamine, is a chemical compound with the molecular formula C14H22N2 . It has a molecular weight of 218.34 . The compound is typically stored at room temperature and appears as a liquid .

Molecular Structure Analysis

The InChI code for 1-Benzyl-4-(dimethylamino)piperidine is 1S/C14H22N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

1-Benzyl-4-(dimethylamino)piperidine is a liquid at room temperature . It has a molecular weight of 218.34 and a molecular formula of C14H22N2 .科学研究应用

Pharmaceutical Industry

- Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Drug Discovery

- Summary of Application : Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

- Methods of Application : Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Results or Outcomes : This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

Alcohol Dependence

- Summary of Application : 4-(Dimethylamino)piperidine is having molecular features associated with polyamine modulation of N-methyl-D-aspartate receptors .

- Methods of Application : It is utilized as a mechanism for reducing the effects of alcohol dependence .

- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

Influenza Virus Inhibition

- Summary of Application : 4,4-disubstituted N-benzyl piperidines have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

SARS-CoV2 Inhibition

- Summary of Application : Piperidine core has been discovered as a potential inhibitor of SARS-CoV2 .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

Dopamine Releasing

- Summary of Application : 4-Benzylpiperidine is a drug and research chemical used in scientific studies. It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .

Influenza Virus Inhibition

- Summary of Application : 4,4-disubstituted N-benzyl piperidines have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

SARS-CoV2 Inhibition

- Summary of Application : Piperidine core has been discovered as a potential inhibitor of SARS-CoV2 .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

Dopamine Releasing

- Summary of Application : 4-Benzylpiperidine is a drug and research chemical used in scientific studies. It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .

安全和危害

未来方向

The binding sites of similar compounds have been studied, providing insights into their high potency in inhibiting acetylcholinesterase . These findings could guide the design of improved acetylcholinesterase inhibitors, potentially leading to new therapeutics for conditions like Alzheimer’s disease .

Relevant Papers The search results included several peer-reviewed papers related to 1-Benzyl-4-(dimethylamino)piperidine . These papers could provide further insights into the properties and potential applications of this compound.

属性

IUPAC Name |

1-benzyl-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVYWDMYARWZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328982 | |

| Record name | 1-Benzyl-4-(dimethylamino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(dimethylamino)piperidine | |

CAS RN |

64168-08-7 | |

| Record name | 1-Benzyl-4-(dimethylamino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)

![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)

![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)